molecular formula C14H18BFO3 B7958101 2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B7958101
M. Wt: 264.10 g/mol
InChI Key: PJTICHZETKKMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a multi-step process:

    Starting Material Preparation: The synthesis begins with the preparation of the benzaldehyde derivative, which is then subjected to halogenation to introduce the fluorine atom.

    Borylation Reaction: The key step involves the borylation of the fluorinated benzaldehyde using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. This step introduces the tetramethyl-1,3,2-dioxaborolan-2-yl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent quality and yield.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Suzuki Coupling Reactions: The boron moiety in this compound makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and anticancer agents.

Industry:

    Material Science: It can be used in the synthesis of advanced materials, including polymers and organic electronic components.

Mechanism of Action

The mechanism by which 2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is primarily through its reactivity in organic synthesis. The boron group facilitates cross-coupling reactions, while the aldehyde group can participate in various functional group transformations. These properties enable the compound to act as a versatile building block in the synthesis of complex molecules.

Comparison with Similar Compounds

    2-Fluoro-5-methylbenzaldehyde: Lacks the boron moiety, making it less versatile in cross-coupling reactions.

    3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Lacks the fluorine and methyl groups, which may affect its reactivity and selectivity in certain reactions.

Uniqueness: 2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO3/c1-9-6-10(8-17)12(16)11(7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTICHZETKKMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.